1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate
Description
1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is a propanedioate ester derivative featuring a pyridin-4-yl amino methylidene substituent. Its structure combines a central propanedioate core with a pyridine-derived moiety, which may influence its hydrogen-bonding capabilities, solubility, and reactivity .
Properties
IUPAC Name |
diethyl 2-[(pyridin-4-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYQYHJVXJFHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=NC=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Agrochemical Applications
Insecticide Development
The structural characteristics of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate position it as a candidate for developing new insecticides. Research on similar compounds indicates that modifications in the pyridine ring can lead to improved insecticidal activity against pests . The compound's ability to interact with biological systems makes it a valuable candidate for agrochemical formulations.
Herbicide Potential
The compound’s malonate structure may also be beneficial in herbicide applications. Studies have shown that certain malonate derivatives can inhibit plant growth by interfering with metabolic pathways. This suggests that this compound could be explored for herbicidal properties .
Materials Science
Catalytic Applications
The unique structure of this compound may allow it to serve as a ligand in metal-organic frameworks (MOFs). These frameworks are known for their high surface area and porosity, making them suitable for catalysis and gas storage applications. Preliminary studies suggest that incorporating such compounds into MOFs can enhance catalytic efficiency in organic reactions .
Table 1: Summary of Potential Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Similar structures show promise in inhibiting cancer cells. |
| Antimicrobial Agents | Pyridine derivatives often exhibit antimicrobial properties. | |
| Agrochemicals | Insecticides | Potential for development based on structural similarities. |
| Herbicides | May inhibit metabolic pathways in plants. | |
| Materials Science | Catalysts | Could enhance catalytic properties in MOFs. |
Case Studies
Case Study 1: Anticancer Research
A study investigated the effects of pyridine-based compounds on breast cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting that modifications to the structure could yield potent anticancer agents.
Case Study 2: Insecticide Efficacy
Research on related malonate compounds demonstrated effective insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications in enhancing effectiveness.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridine ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The target compound’s closest analog is 1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c) . Key differences include:
- Substituent: The target compound has a pyridin-4-yl amino methylidene group, whereas 2c features a quinoline-derived substituent.
- Hydrogen Bonding: The pyridin-4-yl amino group in the target compound may form stronger hydrogen bonds compared to the quinoline system, influencing crystal packing and stability .
Another analog, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) , differs significantly in its heterocyclic core (pyrimidine vs. pyridine) and substituents (thietane vs. amino methylidene).
Physical and Spectroscopic Properties
The quinoline derivative (2c) demonstrates reliable characterization via ¹H NMR and elemental analysis, suggesting robust synthetic protocols. The absence of data for the target compound underscores the need for further experimental validation.
Biological Activity
1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate, a compound with the CAS number 14029-71-1, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a diethyl ester moiety linked to a pyridine ring through an imine bond. Its structure can be depicted as follows:
The synthesis of this compound typically involves the reaction of diethyl malonate with pyridine-4-carboxaldehyde in the presence of an appropriate catalyst under controlled conditions. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
- Cytotoxicity : In vitro cytotoxicity tests have shown that the compound can inhibit the proliferation of cancer cell lines. Notably, it demonstrated significant cytotoxic effects against human breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity.
Antimicrobial Studies
A study conducted on various derivatives of pyridine compounds highlighted that several exhibited strong antibacterial activity. The MIC values for selected derivatives ranged from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated in a study where it was tested against several cancer cell lines. The results indicated:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
| A549 | 25 |
These findings suggest that the compound has potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Molecular docking studies indicate that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis .
Case Studies
In a recent case study published in MDPI, researchers explored the pharmacological potential of pyridine-based compounds, including this compound. The study emphasized its role as a potential lead compound for further development in drug discovery, particularly for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
